D-Mannose-UL-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannose-UL-13C6 is an isotopically labeled form of D-Mannose, a naturally occurring monosaccharide. The “UL” in its name stands for uniformly labeled, indicating that all six carbon atoms in the molecule are labeled with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and carbohydrate chemistry .
Scientific Research Applications
D-Mannose-UL-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study carbohydrate structures and interactions.
Biology: Employed in metabolic studies to trace the pathways of mannose metabolism.
Medicine: Investigated for its potential role in preventing urinary tract infections by inhibiting bacterial adhesion.
Industry: Utilized in the production of labeled compounds for research and development purposes.
Mechanism of Action
Target of Action
D-Mannose-UL-13C6, a labeled form of D-Mannose, primarily targets uropathogenic Escherichia coli . These bacteria invade urothelial cells and form quiescent bacterial reservoirs, leading to urinary tract infections (UTIs) .
Mode of Action
This compound interacts with its targets by inhibiting bacterial adhesion to the urothelium . This anti-adhesive effect prevents the bacteria from invading urothelial cells, thereby managing UTIs .
Biochemical Pathways
This compound plays an important role in human metabolism, particularly in the glycosylation of specific proteins . Glycosylation is a critical biochemical pathway that involves the addition of a carbohydrate to a protein. This process affects protein function, including protein folding, distribution, stability, and activity .
Result of Action
The primary result of this compound’s action is the prevention of UTIs . By inhibiting bacterial adhesion to the urothelium, it prevents the formation of bacterial reservoirs that lead to UTIs . This can help manage recurrent UTIs, particularly in adult women who are most commonly affected .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannose-UL-13C6 involves specific labeling strategies to incorporate carbon-13 atoms. One method described involves converting D-(1,2-13C2)Mannose to its corresponding mannopyranosides, followed by several steps including oxidation, hydrolysis, and reduction to introduce the carbon-13 labels at specific positions.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced isotopic labeling techniques. These methods ensure that the carbon-13 atoms are uniformly distributed throughout the molecule, making it suitable for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Chemical Reactions Analysis
Types of Reactions: D-Mannose-UL-13C6 undergoes various chemical reactions similar to its unlabeled counterpart. These include:
Oxidation: Conversion to D-Mannonic acid.
Reduction: Formation of D-Mannitol.
Isomerization: Conversion to D-Fructose and D-Glucose.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as nitric acid or bromine water.
Reduction: Commonly performed using reducing agents like sodium borohydride.
Isomerization: Catalyzed by enzymes such as D-Mannose isomerase or under alkaline conditions.
Major Products:
Oxidation: D-Mannonic acid.
Reduction: D-Mannitol.
Isomerization: D-Fructose and D-Glucose.
Comparison with Similar Compounds
D-Glucose-13C6: Another uniformly labeled monosaccharide used in metabolic studies.
D-Mannose-1-13C: A selectively labeled form of D-Mannose with a single carbon-13 atom.
D-Fructose-13C6: A uniformly labeled form of D-Fructose used in similar research applications.
Uniqueness: D-Mannose-UL-13C6 is unique due to its uniform labeling, which provides a distinct advantage in NMR spectroscopy and other analytical techniques. This uniform labeling allows for more precise and detailed studies of carbohydrate metabolism and interactions compared to selectively labeled compounds .
Properties
CAS No. |
287100-74-7 |
---|---|
Molecular Formula |
¹³C₆H₁₂O₆ |
Molecular Weight |
186.11 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.